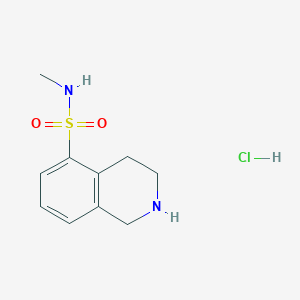

Chlorhydrate de N-méthyl-1,2,3,4-tétrahydroisoquinoléine-5-sulfonamide

Vue d'ensemble

Description

“N-methyl-1,2,3,4-tetrahydroisoquinoline” is a secondary amine with the chemical formula C10H13N . It is a member of a family of tetrahydroisoquinolines which are widespread in nature and form an essential part of the isoquinoline alkaloids family . It is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of “N-methyl-1,2,3,4-tetrahydroisoquinoline” analogs has garnered a lot of attention in the scientific community . The tetrahydroisoquinoline (THIQ) heterocyclic scaffold is commonly used in synthetic strategies for constructing the core scaffold . Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Molecular Structure Analysis

The molecular structure of “N-methyl-1,2,3,4-tetrahydroisoquinoline” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 147.2169 .Chemical Reactions Analysis

Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-methyl-1,2,3,4-tetrahydroisoquinoline” include a molecular weight of 147.2169 . More specific properties such as melting point, boiling point, and density are not available for the sulfonamide hydrochloride variant.Applications De Recherche Scientifique

Contrôle de la Fonction des Neurotransmetteurs

Ce composé aurait un rôle dans le contrôle de la fonction des neurotransmetteurs dans le cerveau. Il peut agir comme un inhibiteur endogène de la monoamine oxydase (MAO), ce qui pourrait contribuer à prévenir la neurotoxicité liée à l'activité de la MAO .

Recherche sur la Maladie de Parkinson

Des études ont montré que les dérivés de la tétrahydroisoquinoléine pourraient être impliqués dans la formation des corps de Lewy, qui sont caractéristiques de la maladie de Parkinson. Cela les rend pertinents pour la modélisation de la maladie de Parkinson dans les études animales .

Neurotoxicité et Neuroprotection

La recherche a exploré la neurotoxicité de la tétrahydroisoquinoléine et de ses dérivés, en la comparant à d'autres composés neurotoxiques comme le MPTP. De plus, certains dérivés ont été étudiés pour leurs effets neuroprotecteurs .

Affinité pour le Récepteur NMDA

Certains dérivés de la tétrahydroisoquinoléine ont été évalués pour leur affinité au site de liaison du PCP du complexe récepteur NMDA. Cela suggère des applications potentielles dans la recherche neurologique liée à l'activité du récepteur NMDA .

Mécanisme D'action

Target of Action

Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to interact with monoamine oxidase a/b (mao a/b) and dopaminergic neurons .

Mode of Action

It’s also suggested to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .

Biochemical Pathways

Related compounds have been shown to influence the dopaminergic system and monoamine oxidase pathways .

Result of Action

Related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been reported to produce antidepressant-like effects similar to imipramine .

Safety and Hazards

Orientations Futures

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

Analyse Biochimique

Biochemical Properties

N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . By inhibiting MAO, N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride increases the levels of these neurotransmitters, which can have various physiological effects. Additionally, this compound interacts with dopamine receptors, influencing dopamine metabolism and signaling pathways .

Cellular Effects

N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride affects various types of cells and cellular processes. In neuronal cells, it has been shown to exert neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine and serotonin, leading to changes in gene expression and cellular metabolism . In addition, N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has been observed to modulate the activity of monoamine oxidase, further impacting neurotransmitter levels and cellular function .

Molecular Mechanism

The molecular mechanism of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride involves its interaction with various biomolecules. This compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, it interacts with dopamine receptors, modulating dopamine signaling and metabolism . These interactions result in increased levels of neurotransmitters such as dopamine and serotonin, which can influence various physiological processes. Furthermore, N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has been shown to scavenge free radicals, reducing oxidative stress and protecting neuronal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride have been observed to change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride can maintain its neuroprotective effects over extended periods, reducing oxidative stress and preserving neuronal function . Its stability and efficacy may decrease under certain conditions, such as prolonged exposure to high temperatures or extreme pH levels .

Dosage Effects in Animal Models

The effects of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to exert neuroprotective effects, reducing oxidative stress and preserving neuronal function . At higher doses, it can have toxic effects, leading to cell death and impaired cellular function . Threshold effects have been observed, with certain dosages required to achieve the desired neuroprotective effects without causing toxicity . It is important to carefully control the dosage of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride in animal studies to avoid adverse effects.

Metabolic Pathways

N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound is metabolized by monoamine oxidase, leading to the formation of metabolites that can influence neurotransmitter levels and cellular function . Additionally, it interacts with other enzymes involved in dopamine and serotonin metabolism, further impacting neurotransmitter levels and signaling pathways . The metabolic pathways of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride are complex and can vary depending on the specific cellular and physiological context.

Transport and Distribution

The transport and distribution of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride within cells and tissues are influenced by various factors. This compound can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . It is transported within cells by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride can vary depending on the specific cellular and physiological context, with higher concentrations observed in neuronal tissues .

Subcellular Localization

The subcellular localization of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is an important factor in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria of neuronal cells, where it can interact with monoamine oxidase and other biomolecules . The targeting of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride to specific subcellular compartments is facilitated by post-translational modifications and targeting signals . These modifications and signals ensure that the compound is localized to the appropriate cellular compartments, allowing it to exert its effects on cellular function and metabolism.

Propriétés

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-11-15(13,14)10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEQBEKDVOZQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)

![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)

![(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474004.png)

![(3R,8AR)-3-(tert-Butoxymethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1474007.png)